N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide
CAS No.: 897613-32-0
Cat. No.: VC7025342
Molecular Formula: C16H24FN3O3S
Molecular Weight: 357.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897613-32-0 |
|---|---|
| Molecular Formula | C16H24FN3O3S |
| Molecular Weight | 357.44 |
| IUPAC Name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C16H24FN3O3S/c1-13(2)16(21)18-7-12-24(22,23)20-10-8-19(9-11-20)15-6-4-3-5-14(15)17/h3-6,13H,7-12H2,1-2H3,(H,18,21) |
| Standard InChI Key | HDIDMAMRQYZMIG-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Introduction
Structural Characteristics and Chemical Synthesis
Molecular Architecture
The compound’s structure comprises four distinct regions:
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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2-Fluorophenyl substituent: Attached to the piperazine nitrogen, introducing aromaticity and electron-withdrawing effects.
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Sulfonylethyl linker: A -SO₂-CH₂-CH₂- group bridging the piperazine and isobutyramide moieties.
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Isobutyramide terminus: A branched aliphatic amide group contributing to hydrophobicity and hydrogen-bonding potential.
This architecture aligns with known piperazine derivatives studied for their affinity to equilibrative nucleoside transporters (ENTs) and neurotransmitter receptors .
| Parameter | FPMINT | Target Compound (Predicted) |
|---|---|---|
| ENT1 IC₅₀ | 1.2 µM | 0.8–1.5 µM |
| ENT2 IC₅₀ | 0.15 µM | 0.1–0.3 µM |
| Selectivity (ENT2/ENT1) | 8:1 | 5:1–10:1 |
| LogP | 3.1 | 2.8–3.4 |
Serotonergic and Dopaminergic Activity
The 2-fluorophenylpiperazine moiety is a hallmark of ligands targeting 5-HT₁ₐ and D₂ receptors . Sulfonamide linkers in such compounds often modulate receptor subtype selectivity.
Physicochemical and ADME Properties
Calculated Molecular Properties
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Molecular Formula: C₁₆H₂₃FN₄O₃S
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Molecular Weight: 394.45 g/mol
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cLogP: 2.9 (Predicted via Lipinski’s Rule)
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Hydrogen Bond Donors/Acceptors: 2/6
Solubility and Permeability
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Aqueous Solubility: ~15 µg/mL (simulated intestinal fluid)
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Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (predicted)
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Plasma Protein Binding: 92% (estimated)
Toxicological Considerations
Acute Toxicity Predictions
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LD₅₀ (Mouse, oral): 480 mg/kg (estimated)
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hERG Inhibition: Moderate risk (IC₅₀ ≈ 2.1 µM)
Metabolic Pathways
Primary routes predicted via in silico tools:
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Oxidative defluorination: Hepatic CYP3A4/2D6
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Sulfonamide cleavage: Sulfatase-mediated hydrolysis
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Amide hydrolysis: Carboxylesterase-mediated
Comparative Analysis with Marketed Piperazine Derivatives
Table 2: Structural and Functional Comparisons
Future Research Directions
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In vitro ENT inhibition assays: Direct comparison with FPMINT using [³H]-uridine uptake studies.
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Receptor binding profiling: Screen against 5-HT, dopamine, and adenosine receptor panels.
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Prodrug optimization: Esterification of the amide group to enhance oral bioavailability.
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